molecular formula C9H13N3Na2O11P2 B1669692 Disodium cytidine 5'-diphosphate CAS No. 54394-90-0

Disodium cytidine 5'-diphosphate

Cat. No.: B1669692
CAS No.: 54394-90-0
M. Wt: 447.14 g/mol
InChI Key: ZWIADYZPOWUWEW-XVFCMESISA-N
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Description

A diphosphate nucleoside derived from Cytidine. An inhibitor of glycogenin-catalyzed glucosyl and xylosyl transfer It is used as a therapeutic agent in treatment prevention of myocardial ischemia accompanied with cerebral ischemia.
Cdp, also known as 5'-cdp, belongs to the class of organic compounds known as pyrimidine ribonucleoside diphosphates. These are pyrimidine ribonucleotides with diphosphate group linked to the ribose moiety. Cdp is soluble (in water) and a moderately acidic compound (based on its pKa). Cdp has been primarily detected in blood. Within the cell, Cdp is primarily located in the mitochondria, nucleus and cytoplasm. Cdp exists in all eukaryotes, ranging from yeast to humans. Cdp participates in a number of enzymatic reactions. In particular, CDP can be biosynthesized from cytidine triphosphate;  which is catalyzed by the enzyme soluble calcium-activated nucleotidase 1. In addition, CDP can be biosynthesized from cytidine triphosphate;  which is catalyzed by the enzyme nucleoside diphosphate kinase 6. In humans, Cdp is involved in the pyrimidine metabolism pathway. Cdp is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, dihydropyrimidinase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, and UMP synthase deficiency (orotic aciduria).
CDP is a pyrimidine ribonucleoside 5'-diphosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine ribonucleoside 5'-diphosphate and a cytidine 5'-phosphate. It is a conjugate acid of a CDP(3-).
Cytidine 5'-(trihydrogen diphosphate). A cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. Synonyms: CRPP;  cytidine pyrophosphate.

Mechanism of Action

Target of Action

Cytidine-5’-diphosphate disodium salt, also known as 5’-Cdp disodium salt or Disodium cytidine 5’-diphosphate, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine to uridine monophosphate and cytidine monophosphate .

Mode of Action

The compound interacts with its target by acting as a substrate for the kinase . It is involved in the production of CTP, which supports DNA and RNA biosynthesis . Additionally, it serves as a substrate for ribonucleotide reductase, leading to the production of dCMP .

Biochemical Pathways

Cytidine-5’-diphosphate disodium salt is involved in several biochemical pathways. It acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . It also plays a role in the biosynthesis of pyrimidines .

Pharmacokinetics

It is known that the compound should be stored under desiccating conditions at -20°c for up to 12 months .

Result of Action

The action of Cytidine-5’-diphosphate disodium salt results in the production of CTP, supporting DNA and RNA biosynthesis . It also leads to the production of dCMP via ribonucleotide reductase . These processes are essential for cell growth and development.

Action Environment

The action of Cytidine-5’-diphosphate disodium salt can be influenced by environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used . These precautions help to maintain the compound’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

Cytidine-5’-diphosphate disodium salt plays a crucial role in biochemical reactions. It is synthesized from cytidine monophosphate (CMP) or uridine monophosphate (UMP) by the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase (UMPK) . It interacts with various enzymes and proteins, including nucleoside diphosphatase kinase, to produce CTP for supporting DNA and RNA biosynthesis . It also serves as a substrate for ribonucleotide reductase to produce dCMP .

Cellular Effects

The effects of Cytidine-5’-diphosphate disodium salt on cells are significant. It influences cell function by supporting DNA and RNA biosynthesis . It also plays a role in cell signaling pathways and gene expression . Furthermore, it has an impact on cellular metabolism, particularly in the synthesis of phosphatidylcholine, a major component of cell membranes .

Molecular Mechanism

At the molecular level, Cytidine-5’-diphosphate disodium salt exerts its effects through various mechanisms. It binds with biomolecules and participates in enzyme activation or inhibition . For instance, it is involved in the conversion of CTP to CDP intermediates like CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine for phospholipid biosynthesis .

Dosage Effects in Animal Models

The effects of Cytidine-5’-diphosphate disodium salt can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that citicoline, a compound closely related to Cytidine-5’-diphosphate disodium salt, has shown beneficial effects in animal models of stroke and cognitive impairments .

Metabolic Pathways

Cytidine-5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with enzymes or cofactors in the synthesis of DNA and RNA . It also plays a role in the biosynthesis of acetylcholine, a neurotransmitter .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDYAAWYYNVXEB-WFIJOQBCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54394-90-0
Record name Disodium cytidine 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054394900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISODIUM CYTIDINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8B9F7OXES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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